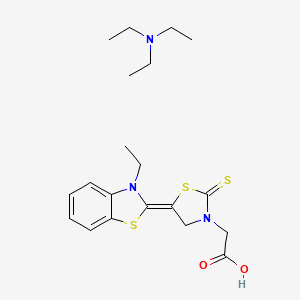
2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate is a chemical compound known for its unique structure and properties. It is a derivative of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, which is an aliphatic diol used in the synthesis of polymeric materials. This compound is particularly significant in the field of polymer chemistry due to its ability to form rigid and stable polymers.
Vorbereitungsmethoden
The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate typically involves the following steps:
Pyrolysis of Isobutyric Anhydride: This step involves the conversion of isobutyric anhydride into dimethylketene through pyrolysis.
Dimerization: The dimethylketene then undergoes dimerization to form 2,2,4,4-Tetramethyl-1,3-cyclobutanedione.
Hydrogenation: The resulting 2,2,4,4-Tetramethyl-1,3-cyclobutanedione is hydrogenated to produce 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
Methacrylation: Finally, the diol is reacted with methacrylic acid or its derivatives to form this compound.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound is primarily used in polymerization reactions to form high-performance polymers. The methacrylate groups participate in free radical polymerization, leading to the formation of cross-linked polymer networks.
Substitution Reactions: The compound can undergo substitution reactions where the methacrylate groups are replaced by other functional groups under specific conditions.
Oxidation and Reduction: While the core cyclobutane ring is relatively stable, the methacrylate groups can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include radical initiators for polymerization, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically high-molecular-weight polymers with enhanced mechanical and thermal properties .
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of advanced polymeric materials, including high-performance plastics and resins.
Biomedical Engineering: The compound is explored for use in biomedical devices and implants due to its biocompatibility and mechanical strength.
Coatings and Adhesives: Its ability to form durable and stable polymers makes it suitable for use in coatings and adhesives in various industrial applications.
Optoelectronics: The compound is investigated for use in optoelectronic devices due to its optical clarity and stability
Wirkmechanismus
The mechanism by which 2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate exerts its effects is primarily through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of cross-linked polymer networks. These networks provide the resulting polymers with enhanced mechanical strength, thermal stability, and chemical resistance. The molecular targets and pathways involved in these reactions are primarily the methacrylate groups and the radical initiators used to initiate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate can be compared with other similar compounds, such as:
Bisphenol A (BPA): Unlike BPA, which has been associated with endocrine-disrupting effects, this compound does not exhibit such effects and is considered safer for use in consumer products.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This is the precursor to the bismethacrylate compound and shares similar structural features but lacks the methacrylate groups necessary for polymerization.
1,4-Cyclohexanedimethanol (CHDM): Both compounds are used as monomers in polymer synthesis, but this compound offers superior thermal and mechanical properties.
Eigenschaften
CAS-Nummer |
52892-98-5 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
[2,2,4,4-tetramethyl-3-(2-methylprop-2-enoyloxy)cyclobutyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O4/c1-9(2)11(17)19-13-15(5,6)14(16(13,7)8)20-12(18)10(3)4/h13-14H,1,3H2,2,4-8H3 |
InChI-Schlüssel |
DGRRQUOLUFIUOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1C(C(C1(C)C)OC(=O)C(=C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)






![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)



![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)
